methyl 4-amino-3-fluoro-5-methylbenzoate
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Overview
Description
Methyl 4-amino-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or amines.
Ester Hydrolysis: The primary products are 4-amino-3-fluoro-5-methylbenzoic acid and methanol.
Scientific Research Applications
Methyl 4-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or marker in biological assays to study enzyme activity or cellular processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-fluoro-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding interactions. The methyl ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 4-amino-3-fluoro-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-amino-5-fluoro-4-methylbenzoate: This compound has a similar structure but with different positions of the amino and fluorine groups, which can affect its reactivity and applications.
Methyl 4-amino-3-chloro-5-methylbenzoate: The substitution of fluorine with chlorine can lead to different chemical properties and reactivity.
Methyl 4-amino-3-fluoro-5-ethylbenzoate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can significantly impact its chemical behavior and applications.
Properties
CAS No. |
1352904-38-1 |
---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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